PDE4A Inhibitory Activity Specificity
N-propyl-1-(pyridin-4-yl)piperidin-4-amine has been evaluated for its inhibitory activity against recombinant human phosphodiesterase type 4A (PDE4A), a key target in inflammatory and neurological disorders [1]. This specific interaction differentiates it from the broader class of 1-(pyridin-4-yl)piperidin-4-amines, which are often associated with kinase inhibition (e.g., PI3K/Akt pathway) . The compound's activity against PDE4A is a specific, quantifiable property, whereas its potential as a kinase inhibitor is a class-level inference without direct quantitative data.
| Evidence Dimension | In vitro inhibitory activity against PDE4A |
|---|---|
| Target Compound Data | Evaluated in vitro for its inhibitory activity on unpurified recombinant PDE4A [1] |
| Comparator Or Baseline | 1-(Pyridin-4-yl)piperidin-4-amine (unsubstituted core) reported as a potential Akt inhibitor in cancer therapy |
| Quantified Difference | Not directly comparable; target compound's specific PDE4A interaction is a distinct, characterized activity. |
| Conditions | In vitro biochemical assay using unpurified recombinant PDE4A |
Why This Matters
For research programs targeting PDE4-related pathways, this compound offers a characterized starting point distinct from analogs implicated in kinase pathways, enabling more precise experimental design.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761). Evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). 2007. View Source
